molecular formula C8[13C]6H10Cl2NNaO2 B602460 Diclofenac-13C6 sodium salt CAS No. 1261393-73-0

Diclofenac-13C6 sodium salt

货号 B602460
CAS 编号: 1261393-73-0
分子量: 324.09
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diclofenac-13C6 sodium salt is the labelled analogue of Diclofenac . It is a non-selective COX inhibitor with IC50 of 0.5 μg/ml for both COX-1 and -2 in intact cells . The empirical formula is 13C6C8H10Cl2NNaO2 · 4.5H2O . It has a molecular weight of 405.16 .


Molecular Structure Analysis

The molecular structure of Diclofenac-13C6 sodium salt is similar to that of Diclofenac, with the only difference being the presence of six 13C isotopes in the phenyl ring .


Physical And Chemical Properties Analysis

Diclofenac-13C6 sodium salt is an analytical standard . It is suitable for HPLC and gas chromatography (GC) . The product has a limited shelf life, with the expiry date mentioned on the label .

科学研究应用

1. Drug Release Method Development and Optimization

Diclofenac sodium has been utilized in research focusing on the development and optimization of drug release methods. A study by Kincl, Turk, and Vrečer (2005) applied experimental design methodology to characterize and optimize parameters affecting the release of diclofenac sodium from prolonged release tablets (Kincl, Turk, & Vrečer, 2005).

2. Inhibitory Effects on Prostaglandin Synthetase

Research by Ku, Wasvary, and Cash (1975) identified diclofenac sodium as a potent inhibitor of prostaglandin synthetase, suggesting its pharmacological effects are mediated through this inhibition (Ku, Wasvary, & Cash, 1975).

3. Environmental Degradation Studies

A study by Bagal and Gogate (2014) explored the degradation of diclofenac sodium in wastewater, using a combined approach of hydrodynamic cavitation and heterogeneous photocatalysis (Bagal & Gogate, 2014).

4. Pharmaceutical and Technological Properties

Kołodziejczyk, Kołodziejska, and Zgoda (2012) investigated the technological and pharmacotherapeutic properties of diclofenac sodium in various pharmaceutical forms, focusing on modified release systems (Kołodziejczyk, Kołodziejska, & Zgoda, 2012).

5. Interaction with Herbal Drugs

Research by Bedada, Boga, and Kotakonda (2017) examined the interaction between diclofenac sodium and piperine, a component of herbal drugs, revealing altered pharmacokinetics and potential for reduced gastrointestinal side effects (Bedada, Boga, & Kotakonda, 2017).

6. Analytical Methods for Diclofenac Derivatives

Palomo, Ballesteros, and Frutos (1999) developed analytical methods to study the behavior of diclofenac sodium across a wide pH range, using various analytical techniques (Palomo, Ballesteros, & Frutos, 1999).

安全和危害

Diclofenac-13C6 sodium salt is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 2 . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It can cause damage to organs (cardiovascular system, gastrointestinal tract, liver, renal system) through prolonged or repeated exposure .

未来方向

Diclofenac is widely used in the treatment and management of acute and chronic pain associated with inflammatory conditions, especially those involving the musculoskeletal system . The future directions of Diclofenac-13C6 sodium salt could involve its use in research to better understand the pharmacokinetics and metabolism of Diclofenac .

属性

CAS 编号

1261393-73-0

产品名称

Diclofenac-13C6 sodium salt

分子式

C8[13C]6H10Cl2NNaO2

分子量

324.09

纯度

95% by HPLC; 98% atom 13C

相关CAS编号

15307-86-5 (unlabelled)

同义词

[2-(2,6-Dichlorophenylamino)-phenyl-13C ] acetic acid sodium salt

标签

Diclofenac

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。